molecular formula C13H18ClFN2O B2441864 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol CAS No. 416894-47-8

2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol

Cat. No.: B2441864
CAS No.: 416894-47-8
M. Wt: 272.75
InChI Key: UTKVLKAISOYNHN-UHFFFAOYSA-N
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Description

2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenylmethyl group and an ethanol group. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in a more simplified piperazine derivative.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the halogen atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]acetic acid.

    Reduction: Formation of 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethane.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]methanol
  • 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]propane
  • 2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]butane

Uniqueness

2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol is unique due to the presence of both a halogenated aromatic ring and an ethanol group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O/c14-12-2-1-3-13(15)11(12)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKVLKAISOYNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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